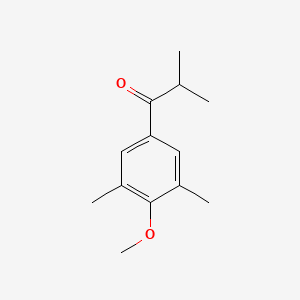![molecular formula C10H18N2O2 B7965922 Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B7965922.png)
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Übersicht
Beschreibung
Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements: Cyclohexane-5-spirohydantoin derivatives, related to Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate, have been studied for their supramolecular arrangements. The crystallographic analysis shows the role of substituents in these arrangements and the types of structures formed, such as dimers and ribbons (Graus et al., 2010).
Muscarinic Agonists: Certain derivatives of 2,8-diazaspiro[4.5]decane have been synthesized and tested as muscarinic receptor agonists. These compounds have shown potential in reversing CO2-induced impairment of passive avoidance response and may have applications in treating conditions like Alzheimer's disease (Ishihara et al., 1992).
Antidementia Drugs: A series of spirooxazolidine-2,4-dione derivatives, related to 2,8-diazaspiro[4.5]decane, were synthesized and evaluated as potential muscarinic agonists for antidementia drugs. Some compounds exhibited affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice (Tsukamoto et al., 1993).
Synthesis Techniques: The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related compound, has been developed. This synthesis offers a facile pathway for creating heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).
Hypertension Treatment: Some 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have been identified as potent soluble epoxide hydrolase inhibitors and orally active agents for treating hypertension (Kato et al., 2013).
Antibacterial and Antifungal Agents: Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized from ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates and ethylenediamine, were screened for antimicrobial activities against clinically isolated microorganisms (Thanusu et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-9(13)12-7-4-10(8-12)2-5-11-6-3-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRPIYICNRHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B7965867.png)











